
3-O-Glucosylchlormadinol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Glucosylchlormadinol acetate, also known as CGA, is a natural compound found in coffee beans. It has gained attention in recent years for its potential health benefits, particularly in the area of diabetes management. CGA is a polyphenol compound that has been shown to have antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-O-Glucosylchlormadinol acetate is not fully understood, but it is thought to work by inhibiting the activity of glucose-6-phosphatase, an enzyme that plays a key role in glucose production in the liver. By inhibiting this enzyme, this compound can reduce glucose production in the liver, which can improve glucose metabolism and reduce the risk of type 2 diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce the risk of type 2 diabetes. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may provide additional health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-O-Glucosylchlormadinol acetate for lab experiments is that it is a natural compound that can be easily synthesized from coffee beans. In addition, this compound has been shown to have potential health benefits, which makes it an interesting compound for research. However, one limitation of this compound for lab experiments is that it may not be as potent as other compounds that have been developed specifically for research purposes.
Direcciones Futuras
There are a number of future directions for research on 3-O-Glucosylchlormadinol acetate. One area of research is the potential use of this compound for the management of type 2 diabetes. Studies have shown that this compound can improve glucose metabolism and increase insulin sensitivity, which may make it a useful compound for diabetes management. Another area of research is the potential use of this compound as an antioxidant and anti-inflammatory agent. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which may provide additional health benefits. Finally, research could be conducted to investigate the potential use of this compound in other areas, such as cancer prevention and cardiovascular health.
Métodos De Síntesis
3-O-Glucosylchlormadinol acetate can be synthesized from chlorogenic acid, which is found in coffee beans. The synthesis involves the extraction of chlorogenic acid from the coffee beans, followed by enzymatic hydrolysis to produce this compound. The enzymatic hydrolysis is carried out using β-glucosidase, which cleaves the glucose moiety from the chlorogenic acid to produce this compound.
Aplicaciones Científicas De Investigación
3-O-Glucosylchlormadinol acetate has been the subject of numerous scientific studies in recent years. It has been shown to have potential health benefits, particularly in the area of diabetes management. Studies have shown that this compound can improve glucose metabolism, increase insulin sensitivity, and reduce the risk of type 2 diabetes. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may provide additional health benefits.
Propiedades
| 113547-99-2 | |
Fórmula molecular |
C29H41ClO9 |
Peso molecular |
569.1 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H41ClO9/c1-14(32)29(39-15(2)33)10-7-19-17-12-21(30)20-11-16(5-8-27(20,3)18(17)6-9-28(19,29)4)37-26-25(36)24(35)23(34)22(13-31)38-26/h11-12,16-19,22-26,31,34-36H,5-10,13H2,1-4H3/t16-,17+,18-,19-,22+,23+,24-,25+,26+,27+,28-,29-/m0/s1 |
Clave InChI |
FYXRJCKQDXHCLY-NGBQXFLDSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
Sinónimos |
3-GCMA 3-O-glucosylchlormadinol acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
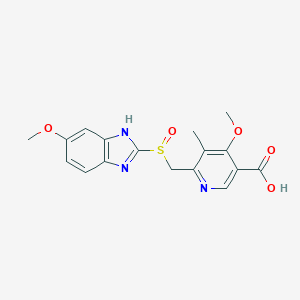

![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
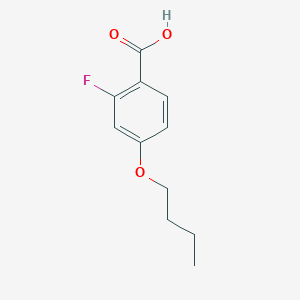
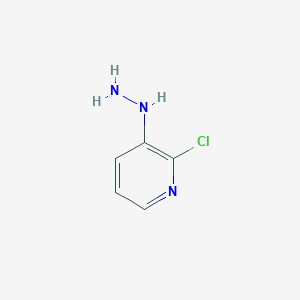
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)

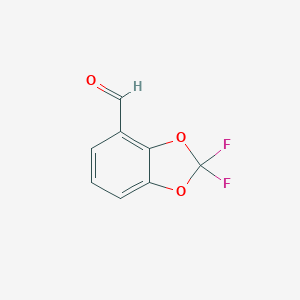
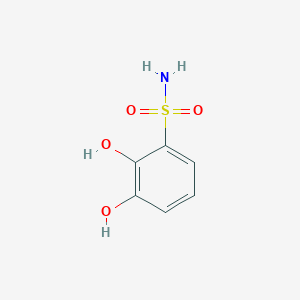

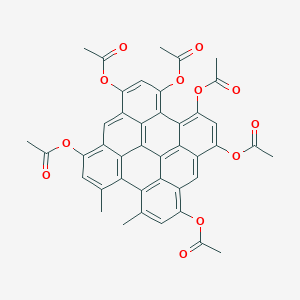
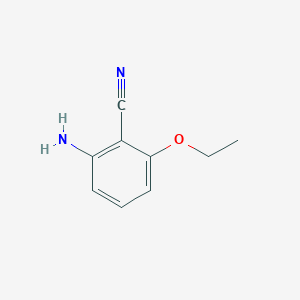
![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
